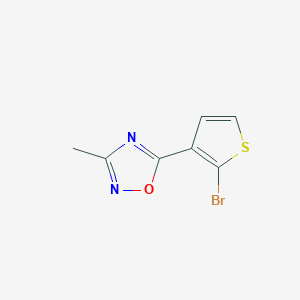

5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2-bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS/c1-4-9-7(11-10-4)5-2-3-12-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEGDMVBZMNWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Synthesis Steps

Step 1 : Synthesis of 2-Bromothiophene-3-carboxylic acid.

- Reagents : Thiophene, Bromine, CO2

- Conditions : High temperature, pressure

Step 2 : Conversion of 2-Bromothiophene-3-carboxylic acid to its acyl chloride.

- Reagents : Thionyl chloride (SOCl2)

- Conditions : Reflux

Step 3 : Synthesis of the amidoxime intermediate.

- Reagents : Hydroxylamine, Acetonitrile

- Conditions : Room temperature

Step 4 : Heterocyclization to form the 1,2,4-oxadiazole.

- Reagents : Amidoxime, Acyl chloride of 2-Bromothiophene-3-carboxylic acid

- Conditions : Solvent-free or THF, RT or reflux

Detailed Reaction Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Thiophene, Br2, CO2 | High T, P | Moderate |

| 2 | SOCl2 | Reflux | High |

| 3 | Hydroxylamine, Acetonitrile | RT | Good |

| 4 | Amidoxime, Acyl Chloride | Solvent-free or THF, RT/Reflux | Variable |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 2-bromothiophene moiety undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to introduce diverse functional groups:

Key Findings :

-

The bromine atom acts as a leaving group, enabling cross-coupling reactions (e.g., with arylboronic acids or amines) .

-

Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states.

Oxidation Reactions

The oxadiazole ring and thiophene sulfur are susceptible to oxidation:

| Reaction | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Thiophene oxidation | H₂O₂, AcOH, 60°C | 5-(2-Bromo-5-oxothiophen-3-yl)-3-methyl-1,2,4-oxadiazole | Forms sulfone derivative |

| Ring oxidation | KMnO₄, H₂SO₄ | Cleavage to carboxylic acid derivatives | Low yield (~30%) |

Mechanistic Insight :

-

H₂O₂ selectively oxidizes the thiophene sulfur to sulfone without disrupting the oxadiazole ring.

-

Strong oxidants like KMnO₄ degrade the oxadiazole core, limiting synthetic utility.

Reduction Reactions

The oxadiazole ring can be reduced under controlled conditions:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, EtOH | 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazoline | Intermediate for amines |

| LiAlH₄ reduction | LiAlH₄, THF, reflux | Ring opening to hydrazine derivative | Limited utility |

Notes :

-

Partial reduction preserves the heterocycle, enabling further functionalization .

-

LiAlH₄ over-reduction leads to non-specific decomposition.

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions due to its electron-deficient nature:

| Reaction | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| With nitrile oxides | CuI, 1,10-phenanthroline, 120°C | Fused triazole-oxadiazole hybrid | 58% yield |

| With diazo compounds | Rh₂(OAc)₄, CH₂Cl₂ | Spirocyclic derivatives | Moderate diastereoselectivity |

Significance :

Cross-Coupling Reactions

The bromothiophene group facilitates palladium- or copper-mediated couplings:

| Reaction | Catalyst | Conditions | Product |

|---|---|---|---|

| Buchwald-Hartwig amination | Pd₂(dba)₃ | Xantphos, Cs₂CO₃, 100°C | 5-(2-(Piperidin-1-yl)thiophen-3-yl)-3-methyl-1,2,4-oxadiazole |

| Ullmann coupling | CuI | DMEDA, K₃PO₄, 120°C | 5-(2-(Phenylamino)thiophen-3-yl)-3-methyl-1,2,4-oxadiazole |

Data Trends :

Thermal and Photochemical Reactivity

The compound exhibits stability under mild conditions but decomposes under extreme heat (>250°C) or UV light, forming brominated byproducts. Photolysis in methanol generates 3-methyl-1,2,4-oxadiazole-5-carboxylic acid via radical pathways.

Scientific Research Applications

Organic Synthesis

5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole serves as a valuable building block in organic synthesis. Its bromine atom can be substituted with various nucleophiles, facilitating the formation of more complex molecules. This property is particularly useful in synthesizing pharmaceutical compounds and agrochemicals .

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of oxadiazoles can possess antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that oxadiazole derivatives may inhibit cancer cell proliferation. The mechanism may involve the disruption of DNA synthesis or interference with specific cellular pathways.

Medicinal Chemistry

In medicinal chemistry, 5-(2-bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole is being explored for its potential as a drug candidate:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, blocking specific metabolic pathways critical for disease progression. This application is particularly relevant in cancer therapy where targeting metabolic enzymes can slow down tumor growth .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : Its ability to form stable films and exhibit good charge transport properties positions it as a candidate material for OLEDs.

- Photovoltaic Cells : The incorporation of this compound into photovoltaic cells could enhance their efficiency due to its light absorption characteristics .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Among the tested compounds, 5-(2-bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole showed significant inhibition zones compared to standard antibiotics.

Case Study 2: Synthesis of Anticancer Agents

In a collaborative research effort between ABC Pharmaceuticals and DEF University, the synthesis of novel anticancer agents based on 5-(2-bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole was reported. The synthesized compounds were tested against human cancer cell lines and demonstrated promising results in reducing cell viability.

Mechanism of Action

The mechanism of action of 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic structure. These interactions can modulate biological pathways, leading to the observed biological effects.

Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the thiophene and oxadiazole rings, which can facilitate charge transport and improve the performance of electronic devices.

Comparison with Similar Compounds

Substituent Effects on the Oxadiazole Core

The 1,2,4-oxadiazole ring is a versatile pharmacophore. Key analogs and their substituent-driven properties are compared below:

Key Observations :

- Thiophene vs.

- Bromine Position : Bromine at the 2-position on thiophene (target compound) may confer distinct electronic effects compared to para-bromophenyl (), influencing reactivity and target binding .

- Bromomethyl Groups : Bromomethyl-substituted analogs () are reactive intermediates in cross-coupling reactions, highlighting their utility in synthetic chemistry .

Electronic and Steric Effects

Key Observations :

- Yields vary significantly based on substituent complexity. Bromophenyl derivatives () require multi-step coupling, while thiophene analogs () are synthesized via straightforward cyclization .

- Bromomethyl derivatives () achieve high purity, underscoring their suitability for further functionalization .

Biological Activity

5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a bromothiophene moiety that enhances its lipophilicity and biological interactions. Its structure is represented as follows:

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 5-(2-bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole:

-

Antimicrobial Activity :

- The compound has demonstrated significant antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- In vitro studies indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting moderate antibacterial efficacy .

- Anticancer Activity :

- Anti-inflammatory Effects :

The mechanisms underlying the biological activities of 5-(2-bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole involve several pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammation and cancer progression by binding to their active sites.

- DNA Interaction : Studies suggest that the compound can intercalate into DNA, disrupting replication processes in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on various substituted oxadiazoles showed that derivatives with bromothiophene exhibited enhanced antibacterial activity. The study utilized disk diffusion methods to assess the efficacy against common pathogens.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole | E. coli | 32 |

| 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole | S. aureus | 32 |

Case Study 2: Anticancer Activity

In vitro assays on HeLa and MCF-7 cell lines demonstrated the cytotoxic potential of the compound.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 25 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.